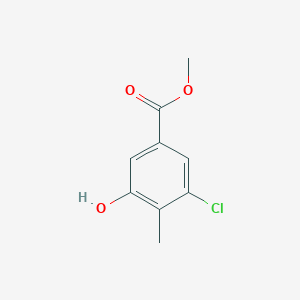

Methyl 3-chloro-5-hydroxy-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 3-chloro-5-hydroxy-4-methylbenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 |

InChI Key |

NWFZDTNXHPBQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)OC)O |

Origin of Product |

United States |

Research Context and Significance of Methyl 3 Chloro 5 Hydroxy 4 Methylbenzoate in Chemical Sciences

Overview of Halogenated Phenolic Esters in Contemporary Chemical Research

Halogenated phenolic esters represent a significant class of organic compounds, characterized by a phenol (B47542) ring substituted with one or more halogen atoms and bearing an ester functional group. These molecules are ubiquitous in a variety of fields, serving as crucial building blocks and functional motifs in pharmaceuticals, agrochemicals, and functional polymers. mdpi.comacs.org The presence of halogen atoms can profoundly influence the physicochemical properties of the parent phenol, affecting its acidity, reactivity, and biological activity.

The synthesis of these esters has traditionally involved methods such as the condensation of a carboxylic acid with a phenol. acs.org More contemporary and efficient synthetic routes are continuously being developed, including facile one-pot methods that utilize various phenolic esters and halogenated alcohols. mdpi.comnih.govresearchgate.net This ongoing innovation in synthesis allows for the creation of a diverse library of halogenated phenolic esters, each with the potential for unique applications. Their role as C-O electrophiles makes them valuable intermediates in organic synthesis for forming new carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. mdpi.com

The Role of Benzoate (B1203000) Derivatives in Synthetic Organic Chemistry

Benzoate derivatives, esters of benzoic acid, are fundamental pillars in the field of synthetic organic chemistry. organic-chemistry.org They are not only prevalent in natural products but also serve as key intermediates and protecting groups in the synthesis of complex molecules. organic-chemistry.orgresearchgate.net The esterification of benzoic acids is a common and crucial reaction, with various methods developed to achieve high yields and efficiency, including the use of solid acid catalysts like zirconium-based compounds. mdpi.com

The versatility of benzoate derivatives stems from the diverse array of functional groups that can be incorporated into the benzene (B151609) ring. researchgate.net These functional groups can modulate the electronic and steric properties of the molecule, enabling a wide range of chemical transformations. Benzoate esters are involved in numerous reactions, including acylations of alcohols and phenols, and serve as precursors for the synthesis of more complex structures like diols and amino alcohols. organic-chemistry.org Their wide-ranging applications underscore their importance in the development of new materials, pharmaceuticals, and other fine chemicals. researchgate.netgoogle.com

Current Research Gaps and Opportunities Pertaining to Methyl 3-chloro-5-hydroxy-4-methylbenzoate

While the broader classes of halogenated phenolic esters and benzoate derivatives are well-studied, specific multi-substituted compounds like this compound remain relatively unexplored. A survey of the existing scientific literature reveals a significant gap in dedicated research focusing on the synthesis, characterization, and application of this particular molecule.

The unique substitution pattern of this compound—featuring a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring—presents a compelling case for further investigation. Each of these substituents imparts distinct electronic and steric influences, which could lead to novel reactivity and unique biological or material properties.

The opportunities for research are manifold. A primary area of focus would be the development of efficient and selective synthetic pathways to access this compound. While general methods for esterification exist, optimizing a route for this specific multi-substituted benzoic acid could be a valuable contribution.

Furthermore, the potential applications of this compound are largely untapped. Based on the known activities of related compounds, it could serve as a valuable intermediate in the synthesis of:

Pharmaceuticals: Halogenated and phenolic compounds are common features in many bioactive molecules. myskinrecipes.com Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides.

Advanced Materials: Phenolic resins and specialty polymers often incorporate halogenated monomers to enhance properties like flame retardancy and thermal stability.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)C(=O)OC)O |

Advanced Synthetic Methodologies for Methyl 3 Chloro 5 Hydroxy 4 Methylbenzoate and Its Precursors

Retrosynthetic Strategies for Methyl 3-chloro-5-hydroxy-4-methylbenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

Disconnection Approaches and Key Synthon Identification

The primary disconnection for this compound is the ester linkage, leading to 3-chloro-5-hydroxy-4-methylbenzoic acid and methanol (B129727). This simplifies the target to a substituted benzoic acid.

Further disconnection of the benzoic acid precursor, 3-chloro-5-hydroxy-4-methylbenzoic acid, can be approached in several ways. A key disconnection involves the carbon-chlorine bond, suggesting an electrophilic chlorination of a 5-hydroxy-4-methylbenzoic acid precursor. Alternatively, disconnection of the methyl group could point towards a Friedel-Crafts alkylation of a 3-chloro-5-hydroxybenzoic acid derivative. Finally, disconnection of the carboxyl group leads back to a substituted phenol (B47542), 3-chloro-5-hydroxy-4-methylphenol, which could be carboxylated.

Based on these disconnections, the key synthons identified are:

Aryl cation equivalent at C3: For electrophilic chlorination.

Methyl cation equivalent: For Friedel-Crafts alkylation.

Carboxyl cation equivalent: For carboxylation of a phenol.

A plausible and efficient retrosynthetic pathway would start from a readily available precursor like 5-hydroxy-4-methylbenzoic acid.

Strategic Analysis of Halogenation, Hydroxylation, and Methylation Introduction

The strategic introduction of the substituents is paramount to avoid undesired isomers.

Halogenation: The introduction of the chlorine atom at the C3 position requires careful consideration of the directing effects of the existing hydroxyl, methyl, and carboxyl groups. The hydroxyl group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxyl group is a meta-director. In a 5-hydroxy-4-methylbenzoic acid precursor, the positions ortho to the hydroxyl group are C4 and C6, and the position para is C2. The positions ortho to the methyl group are C3 and C5, and the position para is not available. The carboxyl group at C1 would direct incoming electrophiles to C3 and C5. The combined directing effects would need to be carefully managed to achieve selective chlorination at C3.

Hydroxylation: If starting from a dihalo-substituted precursor, a nucleophilic aromatic substitution could introduce the hydroxyl group. However, this typically requires harsh conditions and the presence of strong electron-withdrawing groups, which are not present in the target molecule's precursors. Therefore, it is more strategic to start with a precursor already containing the hydroxyl group.

Methylation: Introducing the methyl group via Friedel-Crafts alkylation on a chlorohydroxybenzoic acid scaffold could be challenging due to the deactivating nature of the chloro and carboxyl groups. Therefore, a more logical approach is to start with a precursor that already contains the methyl group in the desired position.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis would involve the esterification of a pre-functionalized benzoic acid.

Esterification Reactions of Substituted Benzoic Acids

The final step in the synthesis of this compound is the esterification of 3-chloro-5-hydroxy-4-methylbenzoic acid. This can be achieved through several standard methods. nih.govepa.govijstr.org

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com The reaction is typically carried out under reflux conditions. The equilibrium can be driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with a methyl halide, such as methyl iodide, in an appropriate solvent. This method is often milder than Fischer esterification.

Using Diazomethane (B1218177): While highly efficient, the use of diazomethane is often avoided due to its toxicity and explosive nature.

| Method | Reagents | Conditions | Yield |

| Fischer-Speier Esterification | 3-chloro-5-hydroxy-4-methylbenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux | High |

| Alkylation | Sodium 3-chloro-5-hydroxy-4-methylbenzoate, Methyl Iodide | Room Temperature | Good |

Interactive Data Table: Esterification Methods

Electrophilic Aromatic Substitution for Halogenation and Alkylation

The key challenge in the synthesis is the regioselective introduction of the chlorine atom. Starting from 5-hydroxy-4-methylbenzoic acid, the hydroxyl and methyl groups are both activating and ortho-, para-directing, while the carboxyl group is deactivating and meta-directing.

Chlorination: The position C3 is ortho to the methyl group and meta to the hydroxyl and carboxyl groups. The position C6 is ortho to the hydroxyl group. The strong activating and ortho-directing effect of the hydroxyl group would likely favor chlorination at C6. To achieve the desired chlorination at C3, it might be necessary to protect the hydroxyl group to reduce its activating influence or to utilize specific chlorinating agents and catalysts that favor substitution at the less activated position. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid could be explored to control the regioselectivity.

| Starting Material | Chlorinating Agent | Conditions | Major Product |

| 5-hydroxy-4-methylbenzoic acid | Cl₂ | Varies | Mixture of isomers |

| 5-acetoxy-4-methylbenzoic acid | SO₂Cl₂ | Lewis Acid Catalyst | Potentially higher selectivity for 3-chloro product |

Interactive Data Table: Chlorination of Substituted Benzoic Acids

Alkylation: As mentioned in the retrosynthetic analysis, introducing the methyl group via a Friedel-Crafts reaction on a pre-existing 3-chloro-5-hydroxybenzoic acid is not ideal due to the deactivating nature of the substituents. It is synthetically more advantageous to start with a precursor that already contains the methyl group, such as 4-methylresorcinol, and then introduce the carboxyl and chloro groups.

Nucleophilic Aromatic Substitution for Hydroxylation

Nucleophilic aromatic substitution (SNA) is generally not a favored method for introducing a hydroxyl group onto an aromatic ring unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. wikipedia.orgchemistrysteps.compressbooks.pubyoutube.comlibretexts.org In the context of synthesizing this compound, a hypothetical precursor such as Methyl 3,5-dichloro-4-methylbenzoate would not readily undergo nucleophilic substitution of one of the chlorine atoms with a hydroxide (B78521) ion under standard conditions due to the lack of strong activating groups. Therefore, this is not considered a primary synthetic route for this target molecule.

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.org The resulting aryl-lithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. organic-chemistry.org

For the synthesis of a precursor to this compound, one could envision starting from a suitably protected hydroxybenzoate. For instance, a methoxymethyl (MOM) protected methyl 3-hydroxybenzoate could be an effective starting material. The MOM ether, in conjunction with the ester, can act as a DMG.

A plausible synthetic sequence employing DoM is outlined below:

Protection of the Hydroxyl Group: The hydroxyl group of a starting phenol is protected to prevent unwanted side reactions.

Directed Ortho-Metalation and Electrophilic Quench: The protected aromatic compound is treated with a strong base, followed by an electrophile to introduce the first substituent.

Second Functionalization (if necessary): The process can be repeated to introduce a second substituent at another ortho position.

Deprotection: Removal of the protecting group to yield the desired functionalized phenol.

| Step | Reactant | Reagents | Product | Notes |

| 1 | Methyl 3-hydroxybenzoate | MOM-Cl, Diisopropylethylamine | Methyl 3-(methoxymethoxy)benzoate | Protection of the hydroxyl group. |

| 2 | Methyl 3-(methoxymethoxy)benzoate | s-BuLi, TMEDA; then C2Cl6 | Methyl 2-chloro-3-(methoxymethoxy)benzoate | Introduction of the chloro substituent ortho to the MOM group. |

| 3 | Methyl 2-chloro-3-(methoxymethoxy)benzoate | n-BuLi; then CH3I | Methyl 2-chloro-5-(methoxymethoxy)-4-methylbenzoate | Introduction of the methyl group. |

| 4 | Methyl 2-chloro-5-(methoxymethoxy)-4-methylbenzoate | HCl, MeOH | This compound | Deprotection to yield the final product. |

This table presents a hypothetical reaction scheme based on established directed ortho-metalation principles.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis have emerged as powerful strategies for the synthesis of complex organic molecules.

Organocatalysis in Benzoate (B1203000) Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov In the context of synthesizing precursors for this compound, organocatalysts can be employed for the regioselective chlorination of phenols. For instance, certain thiourea-based catalysts have been shown to direct the chlorination of phenols to the ortho position, overcoming the inherent preference for para-substitution. fao.org

A potential organocatalytic approach to a precursor could involve:

| Reactant | Catalyst | Reagent | Product | Selectivity |

| 4-methylphenol | Nagasawa's bis-thiourea | N-Chlorosuccinimide (NCS) | 2-chloro-4-methylphenol | High ortho-selectivity. fao.org |

| 2-chloro-4-methylphenol | Brønsted acid | Acetic Anhydride (B1165640) | 2-chloro-4-methylphenyl acetate | Acetylation of the phenol. |

| 2-chloro-4-methylphenyl acetate | - | Carboxylation reagents | 3-chloro-5-hydroxy-4-methylbenzoic acid | Introduction of the carboxylic acid group. |

| 3-chloro-5-hydroxy-4-methylbenzoic acid | Sulfuric acid | Methanol | This compound | Esterification. |

This table outlines a conceptual synthetic route using organocatalysis for key steps.

Transition Metal-Catalyzed Functionalization Reactions (e.g., C-H activation, cross-coupling)

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com C-H activation and cross-coupling reactions are particularly powerful for the late-stage functionalization of aromatic rings. nih.gov

C-H Activation:

Ruthenium and rhodium catalysts are known to facilitate the ortho-C-H methylation of arenes bearing directing groups. rsc.org For instance, a 2-pyridyl directing group on a benzoic acid derivative can direct a cobalt catalyst to methylate the ortho position. rsc.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are widely used to form C-C bonds. researchgate.net A plausible strategy for a precursor to this compound could involve the coupling of an aryl halide with an organoboron or organotin reagent.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Methyl 3-bromo-5-hydroxybenzoate | 4-Methyl-1,3,2-dioxaborinane | Pd(PPh3)4 | Methyl 3-hydroxy-5-(4-methylphenyl)benzoate |

| Stille Coupling | Methyl 3-chloro-5-iodobenzoate | Trimethyl(4-methylphenyl)stannane | PdCl2(PPh3)2 | Methyl 3-chloro-5-(4-methylphenyl)benzoate |

This table provides examples of potential cross-coupling reactions for the synthesis of precursors.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chembam.com

Atom Economy and E-Factor Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com The E-factor (Environmental Factor) quantifies the amount of waste generated per unit of product. libretexts.org The ideal E-factor is 0. libretexts.org

| Industry Sector | Typical E-Factor Range |

| Oil Refining | < 0.1 |

| Bulk Chemicals | 1 - 5 |

| Fine Chemicals | 5 - 50 |

| Pharmaceuticals | 25 - 100+ |

Data sourced from ChemBAM. chembam.com

In the synthesis of this compound, optimizing atom economy and minimizing the E-factor would involve choosing reactions that incorporate the maximum number of reactant atoms into the final product and reducing the use of stoichiometric reagents and solvents. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-Free Synthesis:

Conducting reactions without a solvent can significantly reduce waste and simplify purification processes. While not always feasible, for certain reactions, neat conditions can be highly effective.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov The synthesis of esters, such as methyl benzoate, has been shown to be significantly more efficient under microwave conditions compared to conventional heating. researchgate.net A microwave-assisted esterification of 3-chloro-5-hydroxy-4-methylbenzoic acid with methanol could be a highly efficient final step in the synthesis of the target molecule.

| Reaction | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Esterification of Benzoic Acid | Several hours | 5-15 minutes | Significant |

| Synthesis of Hydroxyxanthones | 24 hours | 8-15 minutes | Excellent |

This table illustrates the potential time and yield benefits of microwave-assisted synthesis for related reactions.

Biocatalytic Transformations for Selective Synthesis

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. While the direct, single-step biocatalytic synthesis of this compound is not extensively documented in current literature, enzymatic transformations are highly relevant for the selective synthesis of its precursors and for catalyzing the key chemical steps required for its construction. These steps primarily involve regioselective hydroxylation and chlorination of an aromatic core, followed by esterification.

Enzymatic Hydroxylation of Aromatic Precursors

The introduction of a hydroxyl group at a specific position on an aromatic ring is a challenging chemical transformation that can be effectively achieved using monooxygenase enzymes. Cytochrome P450 monooxygenases (CYPs) and diiron enzymes like toluene (B28343) 4-monooxygenase (T4MO) are particularly adept at this reaction. nih.govnih.gov These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond under ambient conditions. nih.gov

For instance, T4MO exhibits remarkable regioselectivity in the hydroxylation of toluene, yielding p-cresol (B1678582) as the major product with approximately 96% selectivity. nih.govnih.gov This high degree of control is difficult to replicate with conventional chemical methods. The substrate scope of these enzymes can often be expanded through protein engineering. For example, a mutant of the CYP199A4 enzyme (F182L) was engineered to catalyze the hydroxylation of 4-phenylbenzoic acid, producing a mixture of 2'-, 3'-, and 4'-hydroxy metabolites, demonstrating that enzyme engineering can unlock novel reactivities for aromatic oxidation. nih.gov Such enzymes could potentially be applied to a precursor like 4-methylbenzoic acid or 3-chloro-4-methylbenzoic acid to install the required hydroxyl group with high regioselectivity.

Table 1: Examples of Biocatalytic Aromatic Hydroxylation

| Enzyme System | Substrate | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Toluene 4-monooxygenase (T4MO) | Toluene | p-Cresol | Catalyzes hydroxylation with ~96% regioselectivity for the para-position. | nih.govnih.gov |

| Cytochrome P450 (CYP199A4 F182L mutant) | 4-Phenylbenzoic acid | 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy-4-phenylbenzoic acid | Engineering enabled aromatic hydroxylation of a non-native substrate with a product ratio of 83:9:8. | nih.gov |

| Cytochrome P-450cam (Y96A mutant) | Diphenylmethane | p-hydroxydiphenylmethane | A single-site mutation redesigned the enzyme to catalyze regioselective aromatic hydroxylation. |

Enzymatic Halogenation for Selective Chlorination

Selective installation of a chlorine atom onto an aromatic ring is another critical step. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. nih.govchemrxiv.org These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion (e.g., Cl⁻) to generate a potent electrophilic halogenating species, believed to be hypohalous acid (HOX), within the enzyme's active site. nih.govmdpi.com This reactive intermediate then halogenates the bound substrate with a high degree of selectivity dictated by the enzyme's structure rather than by the substrate's intrinsic electronic properties. chemrxiv.org

The halogenase RebH, for example, is known for its ability to halogenate tryptophan derivatives with high specificity. mdpi.com Through enzyme engineering and directed evolution, the stability, substrate scope, and site-selectivity of FDHs have been improved, making them synthetically useful tools. nih.govnih.gov Engineered FDHs have demonstrated the ability to chlorinate a range of non-native phenolic and aniline (B41778) substrates, highlighting their potential for synthesizing precursors to this compound. nih.govnih.gov This catalyst-controlled selectivity is a key advantage over chemical methods, which often yield mixtures of isomers. nih.gov

Table 2: Biocatalytic Aromatic Chlorination using Flavin-Dependent Halogenases (FDHs)

| Enzyme | Substrate Type | Key Characteristics | Reference |

|---|---|---|---|

| RebH | Tryptophan and derivatives | Catalyzes regioselective chlorination. Has been engineered to improve stability and expand substrate scope. | nih.govmdpi.com |

| Rdc2 / RadH | Phenolic compounds | Demonstrates activity on various phenolic substrates, enabling site-selective halogenation. | nih.gov |

| AetF | Wide range of aromatics | A single-component FDH that halogenates relatively electron-deficient compounds and can catalyze enantioselective reactions. | nih.govchemrxiv.org |

Lipase-Catalyzed Esterification

The final step in the synthesis of the target molecule is the esterification of the carboxylic acid group with methanol. This transformation is ideally suited for biocatalysis using lipases. Lipases, such as Candida antarctica Lipase B (CALB), are widely used in organic synthesis for their ability to catalyze esterification reactions with high efficiency and selectivity in non-aqueous media. mdpi.comresearchgate.netredalyc.org

Lipase-catalyzed esterifications offer several advantages, including mild reaction conditions and the avoidance of harsh acidic or basic catalysts that could lead to side reactions on a substituted aromatic ring. CALB, in particular, has been extensively studied and employed for the esterification of a wide variety of carboxylic acids, including substituted benzoic acids and other phenolic acids, with various alcohols. redalyc.orggoogle.comresearchgate.net The efficiency of the reaction can be influenced by factors such as the solvent, water activity, and temperature, but high conversions (often >90%) are readily achievable. researchgate.netmdpi.com Engineering efforts have also focused on improving the methanol tolerance of lipases like CALB to enhance their performance in synthesizing methyl esters for applications like biodiesel production. nih.gov

Table 3: Lipase-Catalyzed Esterification of Carboxylic Acids

| Enzyme | Acid Substrate | Alcohol Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB) | Oleic Acid | Methanol, Ethanol, Propanol, Butanol | Achieved >90% yield for ethanol, propanol, and butanol. Enzyme was less active with methanol over multiple cycles. | researchgate.net |

| Immobilized Candida antarctica Lipase B (CALB) | Phenylpropanoid acids (e.g., Ferulic acid) | Medium-chain alcohols | Demonstrated efficient solvent-free esterification under vacuum to produce lipophilic antioxidants. | google.com |

| Lipase from Pseudomonas fluorescens (PFL) | Short-chain carboxylic acids | Various alcohols | Showed excellent performance, with conversions ranging from 80.3% to 98.4% after 24 hours. | mdpi.com |

By integrating these biocatalytic methodologies—regioselective hydroxylation, selective chlorination, and efficient esterification—a plausible and environmentally benign synthetic route to this compound and its precursors can be envisioned.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 5 Hydroxy 4 Methylbenzoate

Reactivity of the Ester Functionality in Methyl 3-chloro-5-hydroxy-4-methylbenzoate

The ester group in this compound is a key site for various chemical transformations, including hydrolysis, transesterification, amidation, and reduction. These reactions are fundamental in modifying the compound's structure to synthesize new derivatives with potentially altered biological or chemical properties.

Hydrolysis Pathways and Kinetics

Ester hydrolysis is a reversible reaction where an ester reacts with water to produce a carboxylic acid and an alcohol. byjus.com This process can be catalyzed by either an acid or a base. In the case of this compound, hydrolysis would yield 3-chloro-5-hydroxy-4-methylbenzoic acid and methanol (B129727).

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction typically proceeds at a faster rate than acid-catalyzed hydrolysis. Kinetic studies of similar aromatic esters have shown that the rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic ring. researchgate.net For instance, electron-withdrawing groups can increase the rate of saponification by stabilizing the transition state.

To ensure the forward reaction is favored and to maximize the yield of the carboxylic acid, the alcohol or the ester can be removed from the reaction mixture as it is formed. learncbse.in

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would result in the formation of a new ester and methanol.

This reaction is typically an equilibrium process. To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used, or the methanol by-product is removed from the reaction mixture. The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst used.

Amidation and Reduction Reactions

Amidation of esters involves the reaction with an amine to form an amide and an alcohol. This reaction is generally slower than hydrolysis and often requires higher temperatures or the use of a catalyst. The direct amidation of this compound with an amine (R'-NH2) would yield N-substituted-3-chloro-5-hydroxy-4-methylbenzamide and methanol. Catalysts such as Nb2O5 have been shown to be effective in the amidation of various esters with amines. researchgate.net

Reduction of the ester functionality in this compound can lead to the corresponding primary alcohol, (3-chloro-5-hydroxy-4-methylphenyl)methanol. A common reducing agent for this transformation is sodium borohydride (B1222165) in the presence of methanol, which can selectively reduce the ester group. ias.ac.in This method is known to be effective for the reduction of various aromatic methyl esters. ias.ac.in

Interactive Data Table: Reactivity of the Ester Functionality

| Reaction Type | Reactants | Products | Conditions |

| Hydrolysis (Acidic) | This compound, H₂O | 3-chloro-5-hydroxy-4-methylbenzoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat |

| Hydrolysis (Basic) | This compound, NaOH | Sodium 3-chloro-5-hydroxy-4-methylbenzoate, Methanol | Base (e.g., NaOH), Heat |

| Transesterification | This compound, R'-OH | This compound, Methanol | Acid or Base catalyst, Excess R'-OH |

| Amidation | This compound, R'-NH₂ | N-R'-3-chloro-5-hydroxy-4-methylbenzamide, Methanol | Heat, Catalyst (e.g., Nb₂O₅) |

| Reduction | This compound | (3-chloro-5-hydroxy-4-methylphenyl)methanol | Sodium borohydride, Methanol |

Reactivity of the Halogen (Chlorine) Moiety

The chlorine atom on the aromatic ring of this compound is a site for nucleophilic displacement and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Nucleophilic Displacement Reactions

Aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than aryl fluorides. However, under specific conditions, the chlorine atom in this compound can be displaced by strong nucleophiles. These reactions often require high temperatures, high pressures, or the presence of a catalyst. For example, reaction with methoxide (B1231860) ions in methanol at elevated temperatures could potentially lead to the corresponding methoxy (B1213986) derivative. nih.gov The reactivity can be influenced by the electronic nature of the other substituents on the benzene (B151609) ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govrsc.org Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a biphenyl (B1667301) derivative. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be optimized to achieve high yields. rsc.orgresearchgate.net

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne (R-C≡CH) would produce an alkynyl-substituted aromatic compound. rsc.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Reactivity of the Halogen Moiety

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Palladium catalyst, Copper(I) co-catalyst, Amine base | Alkynyl-substituted aromatic |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial transformation for modifying halogenated aromatic compounds. In the case of this compound, the removal of the chlorine atom can be achieved through catalytic hydrogenation. This class of reaction, also known as hydrodechlorination, typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comchadsprep.com

Commonly employed catalysts for this purpose are noble metals, particularly palladium, often supported on activated carbon (Pd/C). tcichemicals.comgoogle.com The reaction proceeds by the oxidative addition of the aryl-chlorine bond to the metal surface, followed by hydrogenolysis. The efficiency and selectivity of the process can be influenced by reaction conditions such as temperature, pressure, solvent, and the presence of a base to neutralize the hydrogen chloride (HCl) formed. google.com

For instance, the selective hydrogenation of chlorobenzenes can be precisely controlled to yield specific lower-chlorinated products. google.com While the precise mechanism is complex and not fully elucidated, it is understood to involve the adsorption of the aromatic ring onto the catalyst surface. chadsprep.com

Table 1: General Conditions for Catalytic Reductive Dehalogenation

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni) |

| Hydrogen Source | H₂ gas, Formic acid |

| Solvent | Alcohols (e.g., Methanol, Ethanol), Ethyl acetate |

| Temperature | Room temperature to reflux |

| Pressure | Atmospheric to high pressure |

| Additives | Base (e.g., NaOH, Et₃N) to scavenge HCl |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for further molecular elaboration, readily participating in alkylation, acylation, and oxidation reactions. Its reactivity is also modulated by hydrogen bonding interactions.

The hydroxyl group of this compound can be readily converted into an ether or an ester through O-alkylation and O-acylation, respectively.

O-Alkylation: This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkylating agent (e.g., an alkyl halide or a dialkyl sulfate). A common method for the methylation of hydroxybenzoic acids is the use of dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. google.com

O-Acylation: The synthesis of the corresponding ester can be achieved by reacting the phenol (B47542) with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Phase-transfer catalysis (PTC) has been shown to be a highly efficient method for the O-acylation of substituted phenols, allowing for rapid reactions at low temperatures with high yields. lew.rotandfonline.comtandfonline.comresearchgate.net This technique facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase containing the acyl chloride. lew.roresearchgate.net The reaction is often complete within minutes at 0°C. tandfonline.comtandfonline.com

Table 2: Representative Reagents for O-Alkylation and O-Acylation

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| O-Alkylation | Alkylating Agents | Dimethyl sulfate, Methyl iodide, Benzyl bromide |

| Bases | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | |

| O-Acylation | Acylating Agents | Acetyl chloride, Acetic anhydride, Benzoyl chloride |

| Bases / Catalysts | Pyridine, Triethylamine, Tetrabutylammonium chloride (PTC) |

The phenolic hydroxyl group in this compound is susceptible to oxidation. The presence of multiple substituents on the ring, particularly the electron-donating methyl and hydroxyl groups, influences the oxidation potential. Sterically hindered phenols, which have bulky groups ortho to the hydroxyl group, are well-known for their ability to be oxidized to stable phenoxy radicals. acs.orgacs.orgamfine.commdpi.com

While the 4-methyl and 3-chloro substituents provide some steric hindrance, the oxidation of this compound would likely proceed via a one-electron transfer to form a phenoxy radical. This radical intermediate can then undergo further reactions, such as dimerization or reaction with other radical species. researchgate.net The specific products formed would depend on the oxidant used and the reaction conditions. Common oxidants for phenols include potassium ferricyanide (B76249) and molecular oxygen in the presence of a catalyst. researchgate.net

Hydrogen bonding plays a significant role in modulating the physical properties and chemical reactivity of phenols. quora.comncert.nic.in The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules of the compound can form intermolecular hydrogen bonds with each other. This can affect properties like melting point and solubility. ncert.nic.inchemistryguru.com.sg

Intramolecular Hydrogen Bonding: Due to the substitution pattern, intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester carbonyl group is unlikely, as they are not in ortho positions to each other. quora.com However, the molecule can form hydrogen bonds with solvent molecules. mdpi.com

The formation of hydrogen bonds, particularly with solvents or catalysts, can influence the reactivity of the hydroxyl group. For instance, hydrogen bonding can increase the polarity of the O-H bond, making the proton more acidic and facilitating its removal in base-catalyzed reactions like O-alkylation. ncert.nic.intandfonline.com Conversely, strong hydrogen bonding can sometimes hinder reactivity by reducing the availability of the lone pairs on the oxygen atom. rsc.org The presence of a hydrogen-bond network can be crucial in facilitating proton transfer during catalytic cycles in enzymatic reactions involving similar hydroxybenzoate substrates. nih.gov

Reactivity of the Aromatic Ring

The introduction of a new substituent onto the aromatic ring via electrophilic aromatic substitution is governed by the directing effects of the groups already present. fiveable.meuomustansiriyah.edu.iq In this compound, we must consider the combined influence of four substituents:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group. libretexts.orglibretexts.org

Methyl (-CH₃): An activating, ortho, para-directing group. libretexts.org

Chloro (-Cl): A deactivating, but ortho, para-directing group. uomustansiriyah.edu.iqlibretexts.org

Methoxycarbonyl (-COOCH₃): A deactivating, meta-directing group. uomustansiriyah.edu.iq

The directing effects of these substituents are additive. The most powerful activating group, the hydroxyl group, will exert the strongest influence. Its directing effect points to the C2 and C6 positions. The methyl group also directs to the C2 and C6 positions. The chloro group directs to the C2 and C6 positions as well. The deactivating ester group directs incoming electrophiles to the C2 and C6 positions relative to itself.

Therefore, there is a strong consensus among the directing groups. The C2 and C6 positions are highly activated by the hydroxyl and methyl groups and are the sterically accessible positions for an incoming electrophile. The C6 position is sterically less hindered than the C2 position (which is flanked by the chloro and methyl groups). Thus, electrophilic substitution is most likely to occur at the C6 position of the aromatic ring.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OH | C5 | Activating | ortho, para (to C4, C6, C2) |

| -CH₃ | C4 | Activating | ortho, para (to C3, C5, C2, C6) |

| -Cl | C3 | Deactivating | ortho, para (to C2, C4, C6) |

| -COOCH₃ | C1 | Deactivating | meta (to C3, C5) |

| Predicted Site of Substitution | C6 |

Regioselectivity and Steric/Electronic Effects

The regioselectivity of reactions involving this compound is fundamentally governed by the interplay of electronic and steric effects exerted by its substituents on the aromatic ring. The benzene ring of this compound is polysubstituted with a chloro group (-Cl), a hydroxyl group (-OH), a methyl group (-CH₃), and a methyl carboxylate group (-COOCH₃). The positions of these substituents dictate the electron density distribution around the ring, thereby influencing the site of attack for incoming reagents, particularly in electrophilic aromatic substitution (EAS) reactions.

The directing effects of these substituents are a consequence of their ability to donate or withdraw electron density via inductive and resonance effects. chemistrytalk.orglumenlearning.com Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. lumenlearning.com

The substituents on this compound can be classified as follows:

Hydroxyl group (-OH): This is a strongly activating group and an ortho, para-director. unizin.org The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the positions ortho and para to it.

Methyl group (-CH₃): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through a positive inductive effect. libretexts.org

Chloro group (-Cl): Halogens are an interesting case, being deactivating yet ortho, para-directing. unizin.orgorganicchemistrytutor.com While they are electronegative and withdraw electron density through induction (deactivating effect), their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Methyl carboxylate group (-COOCH₃): This is a deactivating group and a meta-director. unizin.org Both the inductive and resonance effects of the carbonyl group withdraw electron density from the aromatic ring, with the meta position being the least deactivated.

Steric hindrance also plays a crucial role in the regioselectivity of reactions involving this molecule. researchgate.net The presence of substituents flanking a potential reaction site can impede the approach of a reagent, making substitution at that position less favorable. libretexts.org In this compound, the positions ortho to the larger groups, such as the chloro and methyl carboxylate groups, may be sterically hindered. This "ortho effect" can influence the acidity and basicity of the molecule and its derivatives by forcing functional groups out of the plane of the benzene ring, which in turn affects resonance stabilization. vedantu.comwikipedia.orgstackexchange.com

The electronic effects of these substituents can be quantitatively described by Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.netwikipedia.org

| Substituent | σ_meta | σ_para | Directing Effect |

|---|---|---|---|

| -OH | +0.12 | -0.37 | ortho, para-directing (Activating) |

| -CH₃ | -0.07 | -0.17 | ortho, para-directing (Activating) |

| -Cl | +0.37 | +0.23 | ortho, para-directing (Deactivating) |

| -COOCH₃ | +0.37 | +0.45 | meta-directing (Deactivating) |

This table presents Hammett substituent constants for the groups present on this compound. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Reaction Kinetic and Thermodynamic Studies Pertaining to this compound

One of the primary reactions this molecule can undergo is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid. The rate of this reaction, particularly under alkaline conditions (saponification), is sensitive to the electronic environment of the carbonyl carbon. chegg.comepa.gov Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the rate of hydrolysis. epa.gov

The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the rate constant (k) of a reaction for a substituted aromatic compound and the rate constant (k₀) for the unsubstituted compound. wikipedia.org The reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of methyl benzoates, the ρ value is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. chegg.com

Given the substituents on this compound, the electron-withdrawing chloro and methyl carboxylate groups would be expected to increase the rate of hydrolysis, while the electron-donating hydroxyl and methyl groups would be expected to decrease the rate. The net effect on the reaction kinetics would depend on the sum of these influences.

| Substituent (in para position) | Relative Rate of Hydrolysis (k/k₀) |

|---|---|

| -NO₂ | 78.0 |

| -Cl | 3.7 |

| -H | 1.0 |

| -CH₃ | 0.48 |

| -OCH₃ | 0.21 |

This table shows the relative rate constants for the alkaline hydrolysis of para-substituted methyl benzoates, illustrating the effect of electron-withdrawing and electron-donating groups. libretexts.org

From a thermodynamic perspective, the stability of this compound and its reaction products is also dictated by its substituents. For instance, the acidity of the phenolic hydroxyl group and the corresponding benzoic acid (after hydrolysis) is influenced by the electronic effects of the other groups on the ring. acs.org Electron-withdrawing groups stabilize the conjugate base (phenoxide or carboxylate ion) through delocalization of the negative charge, thereby increasing the acidity (lower pKa). researchgate.net

The pyrolysis of related compounds, such as benzoic acid in the presence of phenols, has been studied to understand cross-linking reactions, which can involve the formation of aryl esters. researchgate.net The thermodynamic parameters of solvation for substituted benzoic acids have also been investigated, providing insights into their behavior in different solvent systems. jbiochemtech.com The enthalpy of combustion for benzoic acid and its derivatives is another important thermodynamic parameter that has been determined. nist.gov

| Substituted Benzoic Acid | pKa in Water at 25°C |

|---|---|

| 4-Nitrobenzoic acid | 3.44 |

| 3-Chlorobenzoic acid | 3.82 |

| Benzoic acid | 4.20 |

| 4-Methylbenzoic acid | 4.37 |

| 4-Hydroxybenzoic acid | 4.58 |

This table presents the pKa values for some substituted benzoic acids, demonstrating the influence of substituents on acidity.

Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of Methyl 3 Chloro 5 Hydroxy 4 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 3-chloro-5-hydroxy-4-methylbenzoate. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

For this compound, ¹H NMR spectroscopy identifies the number and environment of all hydrogen atoms, while ¹³C NMR spectroscopy provides corresponding information for the carbon atoms. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electron-withdrawing groups like chlorine and the carboxyl group causing downfield shifts, and electron-donating groups like hydroxyl and methyl causing upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on spectral data of similar compounds such as Methyl 3-chloro-4-methylbenzoate and Methyl 3-hydroxy-4-methylbenzoate. chemicalbook.comchemicalbook.com

| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| H-2 | ~7.8 | d | 128.5 |

| H-6 | ~7.6 | d | 125.0 |

| C-1 | - | - | 130.0 |

| C-2 | - | - | 128.5 |

| C-3 | - | - | 135.0 |

| C-4 | - | - | 122.0 |

| C-5 | - | - | 155.0 |

| C-6 | - | - | 125.0 |

| 4-CH₃ | ~2.3 | s | 16.0 |

| 5-OH | ~5.5 | s (broad) | - |

| C=O | - | - | 166.0 |

| O-CH₃ | ~3.9 | s | 52.5 |

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of complex structures. slideshare.net These experiments reveal correlations between different nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H-2 and H-6, confirming their ortho-relationship to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the proton signal at ~7.8 ppm would correlate with the carbon signal at ~128.5 ppm, assigning both to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. It confirms the placement of substituents that lack protons, such as the chloro and carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il For the target molecule, a NOESY experiment could show a correlation between the protons of the 4-methyl group and the aromatic proton at the 6-position, providing evidence for their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

| COSY | H-2 | H-6 | Confirms ortho-coupling between aromatic protons. |

| HSQC | H-2, H-6, 4-CH₃, O-CH₃ | C-2, C-6, 4-CH₃, O-CH₃ | Direct C-H attachments. |

| HMBC | H-2 | C-4, C-6, C=O | Connectivity around the aromatic ring and to the ester. |

| HMBC | 4-CH₃ | C-3, C-4, C-5 | Placement of the methyl group relative to substituents. |

| HMBC | O-CH₃ (ester) | C=O | Confirms the methyl ester group. |

| NOESY | 4-CH₃ | H-6 | Spatial proximity of the methyl and aromatic protons. |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, often providing information that is complementary to X-ray diffraction. nih.govnih.gov

Different polymorphs of a methylbenzoate derivative will exhibit distinct SSNMR spectra due to differences in molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding. dur.ac.ukacs.org These differences in the local environment of the nuclei lead to variations in isotropic chemical shifts. The broadening of resonances for carbon atoms adjacent to quadrupolar nuclei, like ³⁵Cl, can also be valuable for spectral assignment and polymorph identification. dur.ac.uk Furthermore, SSNMR can be used to study samples in their final dosage forms, where signals from excipients might complicate analysis by other methods. rsc.org

Table 3: Hypothetical ¹³C SSNMR Chemical Shift Differences in Two Polymorphs (Form A and Form B) of a Substituted Methylbenzoate

| Carbon Position | Form A (ppm) | Form B (ppm) | Observed Shift Δδ (ppm) | Plausible Rationale |

| C=O | 166.5 | 168.0 | 1.5 | Difference in hydrogen bonding to the carbonyl oxygen. dur.ac.uk |

| C-OH | 155.2 | 154.5 | 0.7 | Altered hydrogen bond donor strength/distance. |

| C-Cl | 135.1 | 135.8 | 0.7 | Variation in intermolecular contacts near the chlorine atom. |

| CH₃ | 16.0 | 16.3 | 0.3 | Minor change in crystal packing affecting the methyl group. |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.com This high level of precision allows for the unambiguous determination of a compound's elemental formula, as very few combinations of atoms will have the same exact mass. researchgate.netresearchgate.net This capability is essential for confirming the identity of this compound and distinguishing it from potential isomers or impurities.

Table 4: Exact Mass Calculation for this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Nominal Mass | 199 amu |

| Monoisotopic Mass (Exact Mass) | 199.02402 amu |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. nih.govescholarship.org Analyzing these fragmentation pathways is crucial for confirming the connectivity of the atoms within this compound. gre.ac.uk

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve characteristic losses of small neutral molecules.

Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion [M+H]⁺ m/z | Product Ion m/z | Neutral Loss | Proposed Fragment Structure |

| 201.03 | 169.04 | CH₃OH (Methanol) | Loss of methanol (B129727) from the ester group. |

| 201.03 | 141.05 | CH₃OH + CO | Subsequent loss of carbon monoxide. |

| 169.04 | 141.05 | CO | Loss of carbon monoxide from the acylium ion. |

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov This provides an additional dimension of separation and can yield insights into the three-dimensional structure of molecules by measuring their rotationally averaged collision cross-section (CCS). nih.gov

For a molecule like this compound, IM-MS could potentially distinguish between different conformers, such as those arising from the rotation around the C-O single bonds of the ester and hydroxyl groups. While these conformers have the same mass, they may present a different shape to the drift gas, resulting in different drift times and, therefore, distinct CCS values. This can provide valuable information about the conformational landscape and flexibility of the molecule and its derivatives. researchgate.net

Table 6: Conceptual Ion Mobility Data for Two Hypothetical Conformers of this compound

| Conformer | Description | Predicted Drift Time | Predicted CCS (Ų) |

| Conformer A | A more compact structure due to intramolecular hydrogen bonding. | Shorter | Smaller |

| Conformer B | A more extended, linear structure. | Longer | Larger |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational motions of atoms and chemical bonds, with each type of bond and functional group vibrating at a characteristic frequency.

The IR and Raman spectra of this compound exhibit distinct bands that serve as fingerprints for its constituent functional groups. The analysis of these bands allows for unambiguous confirmation of the molecular structure. The expected vibrational frequencies are derived from established correlations for substituted benzenes and related compounds. iitm.ac.inresearchgate.net

Key functional groups and their expected vibrational modes include:

Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to its environment, particularly hydrogen bonding. In a non-hydrogen-bonded state, it appears as a sharp band, but it typically presents as a broad and intense band in the solid state or concentrated solutions.

Carbonyl (C=O) Group: The ester carbonyl group gives rise to a strong, sharp absorption band in the IR spectrum, which is one of the most characteristic bands in the spectrum.

Aromatic Ring (C=C): The benzene (B151609) ring has several characteristic stretching vibrations that appear in a specific region of the spectrum.

Methyl (-CH₃) Group: The C-H bonds in the methyl group have characteristic symmetric and asymmetric stretching and bending vibrations. researchgate.net

Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond typically appears in the lower frequency (fingerprint) region of the spectrum.

The following table summarizes the principal characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| Methyl | C-H asymmetric/symmetric stretch | 3050 - 2950 | Medium | Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium | Strong |

| Ester Carbonyl | C=O stretch | 1730 - 1700 | Very Strong | Medium |

| Aromatic Ring | C=C stretch | 1620 - 1440 | Medium - Strong | Strong |

| Methyl | C-H asymmetric/symmetric bend | 1470 - 1370 | Medium | Medium |

| Ester | C-O stretch | 1300 - 1100 | Strong | Medium |

| Aromatic | C-H out-of-plane bend | 900 - 670 | Strong | Weak |

| Aryl Halide | C-Cl stretch | 800 - 600 | Medium - Strong | Strong |

Note: These are approximate ranges and can shift based on the specific chemical environment, phase of the sample, and intermolecular interactions.

Vibrational spectroscopy is exceptionally sensitive to the presence and nature of hydrogen bonds. oregonstate.edu The hydroxyl group in this compound can act as a hydrogen bond donor, while the hydroxyl oxygen and the ester carbonyl oxygen can act as acceptors. This can lead to the formation of intermolecular hydrogen bonding networks in the condensed phase.

The formation of a hydrogen bond (O-H···Y) weakens the O-H covalent bond, resulting in a noticeable shift of the O-H stretching frequency to a lower wavenumber (a "red shift"). nasa.govmdpi.com The magnitude of this shift is generally correlated with the strength of the hydrogen bond; stronger bonds lead to larger red shifts and greater band broadening. nasa.govsmu.edu For example, a free hydroxyl group might show a sharp absorption near 3600 cm⁻¹, whereas a strongly hydrogen-bonded hydroxyl group in a solid sample could appear as a very broad band centered around 3300 cm⁻¹. By analyzing the position and shape of the O-H band, detailed information about the hydrogen-bonding environment, such as the formation of dimers or extended chains, can be inferred. oregonstate.edumdpi.com

X-ray Diffraction Crystallography

For a definitive structural elucidation in the solid state, single crystal X-ray diffraction (SCXRD) is the gold standard. rsc.org This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts in a unique pattern determined by the arrangement of atoms in the crystal lattice.

Analysis of this diffraction pattern allows for the determination of:

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Molecular Conformation: The precise three-dimensional shape of the molecule, including torsional angles between the ester group and the aromatic ring.

Crystal Packing: The arrangement of molecules relative to one another in the crystal, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov For instance, SCXRD analysis of a related compound, methyl 4-hydroxybenzoate, revealed a 3D framework sustained by extensive intermolecular hydrogen bonding. plos.org

Absolute Configuration: For chiral derivatives, SCXRD can determine the absolute stereochemistry (R/S configuration) of each stereocenter.

Often, growing suitable single crystals can be challenging. rsc.org In such cases, or for routine analysis of bulk crystalline material, Powder X-ray Diffraction (PXRD) is employed. americanpharmaceuticalreview.com This technique uses a microcrystalline powder sample, where the crystallites are randomly oriented. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). nih.gov

PXRD is a vital tool for:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to identify a compound by comparing its experimental pattern to a database of known patterns. nih.gov

Polymorph Screening: Polymorphs are different crystalline forms of the same compound, which can have different physical properties. PXRD is the primary method used to identify and distinguish between different polymorphs, as each will produce a distinct diffraction pattern. nih.gov The existence of multiple polymorphic forms has been documented for related molecules like methyl 4-hydroxybenzoate. plos.org

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Stability Studies: The technique is used to monitor the phase integrity of a material under various conditions such as temperature, humidity, and pressure. americanpharmaceuticalreview.com

| Technique | Sample Requirement | Information Obtained | Key Applications |

| Single Crystal XRD | Single, high-quality crystal (0.1-0.5 mm) | Precise 3D atomic coordinates, bond lengths/angles, conformation, crystal packing, absolute configuration | Definitive structure determination, detailed intermolecular interaction analysis |

| Powder XRD | Microcrystalline powder | "Fingerprint" diffraction pattern, lattice parameters | Phase identification, polymorph screening, purity assessment, stability testing |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule through chemical modification, creating chiral derivatives, then chiroptical spectroscopy would become an indispensable tool for their stereochemical characterization. mdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

The primary methods of chiroptical spectroscopy include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. It provides information about the stereochemistry of the molecule, particularly the spatial arrangement of chromophores. The experimental ECD spectrum, when compared with spectra predicted by quantum chemical calculations, can be used to assign the absolute configuration of a chiral molecule. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. mdpi.com Since VCD probes the vibrations of all functional groups in the molecule, it provides a rich source of stereochemical information and is highly sensitive to the molecule's conformation in solution. nih.gov

For a hypothetical chiral derivative of this compound, these techniques could be used to confirm its enantiomeric purity and determine its absolute configuration without the need for crystallization. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. pg.edu.pljasco-global.com This differential absorption, denoted asΔA (A_left - A_right), is plotted as a function of wavelength. The resulting CD spectrum is a powerful tool for determining the absolute configuration and conformation of chiral molecules.

A key feature of a CD spectrum is the Cotton effect, which is the characteristic signal of a chromophore in a chiral environment. pg.edu.pl A positive Cotton effect corresponds to a positive peak in the CD spectrum, indicating that the left-circularly polarized light is absorbed more strongly than the right-circularly polarized light. Conversely, a negative Cotton effect results in a negative peak. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore.

In the context of a chiral derivative of this compound, the aromatic ring and the carbonyl group of the ester function act as chromophores. The electronic transitions of these chromophores, which occur in the UV region, will give rise to CD signals if the molecule is chiral. The sign of the Cotton effect associated with a particular electronic transition can often be correlated with the absolute configuration of the stereocenter(s) in the molecule through the application of empirical rules, such as the Octant Rule for ketones and related chromophores.

Illustrative Research Findings:

For a hypothetical chiral derivative, one could expect to observe specific Cotton effects in the CD spectrum. For instance, the n → π* transition of the carbonyl group, typically observed in the region of 280-300 nm, would likely exhibit a distinct Cotton effect. The π → π* transitions of the benzene ring, appearing at shorter wavelengths (around 200-250 nm), would also be expected to show characteristic CD signals. The signs and intensities of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) in the derivative.

Below is an interactive data table presenting hypothetical CD data for two enantiomeric derivatives of this compound.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) for Enantiomer A | Δε (M⁻¹cm⁻¹) for Enantiomer B |

| 300 | +2.5 | -2.5 |

| 280 | +1.8 | -1.8 |

| 250 | -3.2 | +3.2 |

| 230 | -1.5 | +1.5 |

| 210 | +4.0 | -4.0 |

Note: This data is illustrative and intended to demonstrate the expected mirror-image relationship between the CD spectra of enantiomers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in Similar to CD, ORD is a property of chiral molecules. An ORD spectrum is a plot of the specific rotation [α] or molar rotation [Φ] against the wavelength.

The relationship between CD and ORD is intimate; the two phenomena are mathematically related through the Kronig-Kramers transforms. pg.edu.pl A CD peak (a Cotton effect) will correspond to an S-shaped curve in the ORD spectrum, which is also referred to as a Cotton effect curve. A positive Cotton effect in CD will correspond to an ORD curve where the peak is at a longer wavelength and the trough is at a shorter wavelength. A negative Cotton effect will show the opposite pattern in the ORD spectrum.

ORD can be a valuable tool for structural elucidation, particularly in determining the absolute configuration of chiral molecules. The sign of the Cotton effect in the ORD spectrum, like in CD, can be correlated with the stereochemistry of the molecule. Historically, ORD was more widely used than CD, but CD is often preferred in modern research due to its simpler, single-banded spectra, which can be easier to interpret, especially for complex molecules. creative-biostructure.com

Illustrative Research Findings:

For our hypothetical chiral derivative of this compound, the ORD spectrum would be expected to display Cotton effects corresponding to the electronic transitions of the chromophores. The n → π* and π → π* transitions would each produce a characteristic S-shaped curve in the ORD spectrum. The point at which the curve crosses the zero-rotation axis corresponds to the wavelength of maximum absorption in the UV-Vis spectrum and the maximum of the Cotton effect in the CD spectrum.

The following interactive data table provides hypothetical ORD data for the same two enantiomeric derivatives of this compound.

| Wavelength (nm) | Molar Rotation [Φ] (degrees M⁻¹ m⁻¹) for Enantiomer A | Molar Rotation [Φ] (degrees M⁻¹ m⁻¹) for Enantiomer B |

| 320 | +1500 | -1500 |

| 300 | +3500 | -3500 |

| 285 | 0 | 0 |

| 270 | -2000 | +2000 |

| 250 | -1000 | +1000 |

Note: This data is illustrative and intended to demonstrate the expected mirror-image relationship between the ORD spectra of enantiomers.

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Hydroxy 4 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its simplified forms) for a given molecule. These calculations can predict a wide range of properties without the need for empirical data. For Methyl 3-chloro-5-hydroxy-4-methylbenzoate, these methods would provide insights into its stability, reactivity, and spectroscopic characteristics. DFT, particularly using functionals like B3LYP, is a common approach for such investigations due to its balance of accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor. In this compound, the HOMO would likely be localized around the electron-rich benzene (B151609) ring and the oxygen atom of the hydroxyl group.

LUMO: This is the innermost orbital that is empty of electrons, representing the ability of the molecule to accept electrons. A lower LUMO energy signifies a greater tendency to act as an electron acceptor. For this molecule, the LUMO would likely be distributed over the carboxyl group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This value is correlated with the molecule's chemical stability and electronic properties.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) | Description |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicator of chemical reactivity and stability |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors represent different electrostatic potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. For this compound, red areas would be expected around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. Positive regions would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Green/Yellow: Represents regions of neutral or near-zero potential.

The ESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the reactive sites of the molecule.

Atomic Charges and Dipole Moments

Atomic Charges: Quantum chemical calculations can assign a partial charge to each atom in a molecule (e.g., using Mulliken population analysis). This helps to quantify the electron distribution. In this compound, the oxygen and chlorine atoms would carry partial negative charges, while the hydrogen and carbon atoms (especially the one in the carbonyl group) would have partial positive charges.

A representative data table for these properties would be:

| Atom | Partial Charge (a.u.) |

| C1 | Data not available |

| Cl | Data not available |

| O(H) | Data not available |

| ... | Data not available |

| Property | Value |

| Dipole Moment | Data not available |

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, torsion) corresponding to each peak observed in an experimental spectrum. DFT calculations are widely used for this purpose. nih.gov The predicted frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. For this compound, characteristic vibrational modes would include O-H stretching, C=O stretching of the ester, C-Cl stretching, and various aromatic C-C and C-H vibrations.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to study the three-dimensional shapes of molecules and how they change over time.

Energy Minimization and Conformational Isomers

Molecules can exist in different spatial arrangements called conformations, which arise from the rotation around single bonds. Conformational analysis aims to find the most stable conformations (isomers), which correspond to energy minima on the potential energy surface.

Energy Minimization: This process involves computationally adjusting the geometry of the molecule (bond lengths, bond angles, and dihedral angles) to find the arrangement with the lowest possible energy. For this compound, key rotations would occur around the C-O bond of the ester group and the C-O bond of the hydroxyl group. The orientation of these groups relative to the benzene ring would define the different conformers.